An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide
An In-depth Technical Guide to 3-Chloro-4-nitropyridine N-oxide
CAS Number: 76439-45-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Chloro-4-nitropyridine N-oxide, a heterocyclic compound with potential applications in medicinal chemistry and organic synthesis. This document consolidates available data on its chemical properties, outlines detailed experimental protocols for its synthesis, and explores its potential biological significance, particularly as a hypoxia-activated prodrug.
Chemical and Physical Properties
3-Chloro-4-nitropyridine N-oxide is a pale-yellow to yellow-brown solid. Its core structure consists of a pyridine N-oxide ring substituted with a chlorine atom at the 3-position and a nitro group at the 4-position. The presence of the N-oxide and nitro groups significantly influences the electronic properties of the pyridine ring, making it a versatile intermediate for further chemical modifications.
Table 1: Physicochemical Properties of 3-Chloro-4-nitropyridine N-oxide
| Property | Value | Source(s) |
| CAS Number | 76439-45-7 | [1][2] |
| Molecular Formula | C₅H₃ClN₂O₃ | [1][2] |
| Molecular Weight | 174.54 g/mol | [1] |
| Appearance | Pale-yellow to Yellow-brown Solid | [3] |
| Melting Point | 115 °C | [4] |
| Boiling Point | 425.5 °C at 760 mmHg (Predicted) | [4] |
| Density | 1.6 ± 0.1 g/cm³ (Predicted) | [4] |
| InChI Key | MBHLTDWOVIYXEW-UHFFFAOYSA-N | [4] |
| SMILES | O=--INVALID-LINK--cc1">N+[O-] | [1] |
| Solubility | Moderately soluble in polar organic solvents. | [5] |
| Storage | Store in an inert atmosphere at 2-8°C. | [3] |
Synthesis and Purification
The synthesis of 3-Chloro-4-nitropyridine N-oxide can be achieved through a two-step process starting from 3-chloropyridine. The general workflow involves the N-oxidation of the pyridine ring followed by electrophilic nitration.
Caption: General synthesis workflow for 3-Chloro-4-nitropyridine N-oxide.
Experimental Protocol: Synthesis
This protocol is a representative procedure based on established methods for the synthesis of related pyridine N-oxides.
Table 2: Experimental Protocol for the Synthesis of 3-Chloro-4-nitropyridine N-oxide
| Step | Procedure | Reagents & Conditions | Notes |
| 1: N-Oxidation | To a solution of 3-chloropyridine (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30-50% solution, ~2.5 eq) dropwise while maintaining the temperature below 50°C. After the addition, heat the mixture to 70-80°C for several hours. | - 3-Chloropyridine- Glacial Acetic Acid- Hydrogen Peroxide (30-50%)- Temperature: 70-80°C | The reaction is exothermic. Monitor the temperature carefully during the addition of hydrogen peroxide. The reaction progress can be monitored by Thin Layer Chromatography (TLC). |
| 2: Work-up | After completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude 3-chloropyridine N-oxide. This intermediate can often be used directly in the next step. | - Rotary evaporator | The crude product will be a viscous oil or solid. |
| 3: Nitration | Cool concentrated sulfuric acid in an ice bath. Slowly add the crude 3-chloropyridine N-oxide (1.0 eq). To this mixture, add a pre-cooled mixture of fuming nitric acid (~1.1 eq) and concentrated sulfuric acid dropwise, keeping the temperature below 10°C. | - Crude 3-Chloropyridine N-oxide- Concentrated Sulfuric Acid- Fuming Nitric Acid- Temperature: 0-10°C initially, then 90-100°C | This step is highly exothermic and generates toxic fumes. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment. |
| 4: Reaction | After the addition is complete, slowly heat the reaction mixture to 90-100°C and maintain for 2-4 hours until the reaction is complete (monitored by TLC). | - Heating mantle- Temperature: 90-100°C | The color of the reaction mixture will typically darken. |
| 5: Isolation & Purification | Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the solution with a saturated sodium carbonate or sodium hydroxide solution until the pH is approximately 7-8. The yellow precipitate is collected by vacuum filtration, washed with cold water, and dried. | - Crushed Ice- Saturated Na₂CO₃ or NaOH solution- Vacuum filtration apparatus | Neutralization should be done slowly and with cooling as it is an exothermic process. The crude product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/chloroform mixture.[4] |
Spectroscopic Characterization
While specific spectra for 3-Chloro-4-nitropyridine N-oxide are not widely published, its characteristics can be predicted based on analogous structures.
-
¹H NMR: The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the protons at positions 2, 5, and 6 of the pyridine ring. The electron-withdrawing nature of the nitro and N-oxide groups would cause these signals to appear at a relatively downfield chemical shift.
-
¹³C NMR: The carbon NMR spectrum would display five distinct signals for the five carbons of the pyridine ring. The carbon atoms attached to the nitro group (C4) and the N-oxide (C2, C6) are expected to be significantly deshielded.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic strong absorption bands for the N-O stretching vibration of the N-oxide group (typically around 1200-1300 cm⁻¹) and the asymmetric and symmetric stretching vibrations of the nitro group (around 1500-1550 cm⁻¹ and 1300-1360 cm⁻¹, respectively).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (174.54 g/mol ), with a characteristic isotopic pattern due to the presence of a chlorine atom.
Biological Activity and Potential Applications in Drug Development
Heterocyclic N-oxides are an important class of compounds in medicinal chemistry, known for a wide range of biological activities including anticancer, antibacterial, and antiparasitic effects.[2] A key feature of many nitroaromatic compounds, including pyridine N-oxides, is their role as hypoxia-activated prodrugs (HAPs) .[6][7]
Proposed Mechanism of Action: Hypoxia-Activated Prodrug
Solid tumors often contain regions of low oxygen concentration, known as hypoxia. This hypoxic environment is a target for selective cancer therapies. HAPs like 3-Chloro-4-nitropyridine N-oxide are generally stable and less toxic in normoxic (normal oxygen) tissues. However, in the hypoxic environment of a tumor, they can be bioreduced by enzymes such as cytochrome P450 reductases.[3][6] This reduction of the nitro group and/or the N-oxide moiety generates highly reactive radical species that can induce DNA damage and lead to cancer cell death.[8]
References
- 1. clearsynth.com [clearsynth.com]
- 2. CAS 76439-45-7|3-Chloro-4-Nitropyridine 1-Oxide [rlavie.com]
- 3. researchgate.net [researchgate.net]
- 4. echemi.com [echemi.com]
- 5. WO2010089773A2 - Process for preparation of nitropyridine derivatives - Google Patents [patents.google.com]
- 6. dovepress.com [dovepress.com]
- 7. Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
